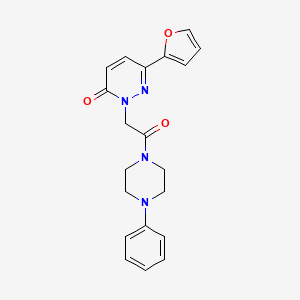
6-(furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 6-(furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic molecule that incorporates several structural motifs, including a furan ring, a pyridazine ring, and a phenylpiperazine unit. The presence of these functional groups suggests that the compound could exhibit a range of chemical reactivity and potentially possess pharmacological activities, which may be explored in future studies.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been demonstrated in the literature. For instance, the reactivity of bis(furan-2-yl)methanes towards nitroso- and azoalkenes has been explored, leading to the formation of hetero-Diels–Alder adducts such as furo-oxazines and furo-pyridazines . These compounds can undergo further chemical transformations, such as acid-catalyzed rearrangements, to yield dihydropyridazine derivatives. Although the exact synthesis of 6-(furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, given the presence of multiple rings and substituents. The furan ring is a five-membered oxygen-containing heterocycle known for its aromaticity and reactivity. The pyridazine ring is a six-membered nitrogen-containing heterocycle, which can participate in various chemical reactions due to the presence of nitrogen atoms. The phenylpiperazine moiety is a common feature in many pharmaceutical agents and can influence the biological activity of the molecule.
Chemical Reactions Analysis
The compound is expected to exhibit a range of chemical behaviors due to its diverse functional groups. For example, the furan ring can undergo Diels–Alder reactions, as well as ring-opening reactions under acidic conditions . The pyridazine ring can participate in cyclocondensation reactions, as seen in the synthesis of related compounds where amino benzoyl derivatives react with diethyl malonate to yield oxopyridine carboxylates . The phenylpiperazine unit could potentially undergo nucleophilic substitution reactions or act as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-(furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one are not explicitly provided, we can infer some properties based on the structure. The compound is likely to be solid at room temperature and may exhibit moderate solubility in organic solvents due to the presence of aromatic rings and a heterocyclic structure. The functional groups present suggest that the compound could have multiple sites for hydrogen bonding, which may affect its solubility in water and its melting point. Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry would be essential for confirming the structure and purity of the synthesized compound .
Scientific Research Applications
Synthesis and Biological Activity
- Synthetic Routes and Derivatives : Research has focused on developing synthetic routes to create compounds with pyridazine and pyrimidine structures, due to their potential biological activities. These compounds serve as important building blocks for the synthesis of heterocyclic compounds, demonstrating plant-growth regulatory activity among other biological effects (Aniskova, Grinev, & Yegorova, 2017). Another study explored the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, which are expected to possess pharmacological activities, highlighting the versatility of compounds with such structural motifs (Kamal El‐Dean, Radwan, Zaki, & Abdul‐Malik, 2018).
Heterocyclic System Transformations
- Antiviral and Anti-inflammatory Applications : Some compounds derived from furanone structures have shown promising antiviral activity, specifically against HAV and HSV-1 viruses, suggesting potential for therapeutic use (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007). Furthermore, derivatives of 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one have been synthesized and evaluated for their anti-inflammatory activity, indicating the therapeutic potential of these compounds (Boukharsa et al., 2018).
Antimicrobial and Antioxidant Studies
- Synthesis and Evaluation of Biological Activities : Compounds with furan-2-yl groups have been synthesized and tested for their antibacterial, antiurease, and antioxidant activities. Some of these synthesized compounds exhibited effective antiurease and antioxidant activities (Sokmen et al., 2014).
Antiviral Properties
- Anti-Influenza Virus Activity : Research into heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone revealed some derivatives with promising activity against the avian influenza virus (H5N1), indicating potential applications in developing antiviral agents (Flefel et al., 2012).
properties
IUPAC Name |
6-(furan-2-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19-9-8-17(18-7-4-14-27-18)21-24(19)15-20(26)23-12-10-22(11-13-23)16-5-2-1-3-6-16/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJESARPVSDDEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

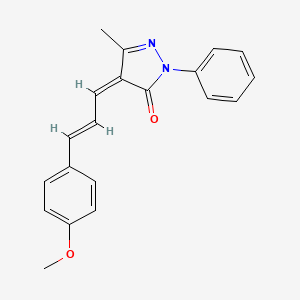
![(5-Bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2500678.png)
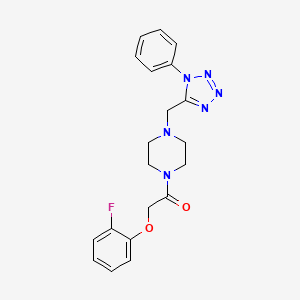
![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2500682.png)
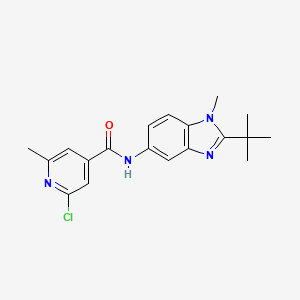
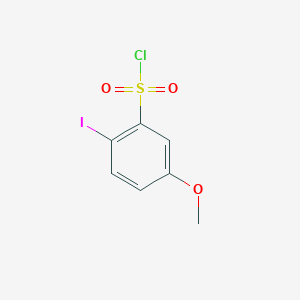
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
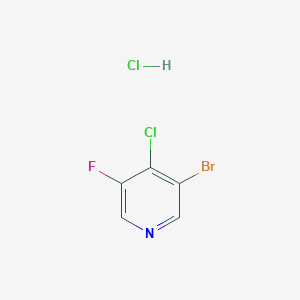
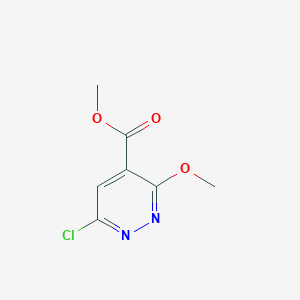
![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2500692.png)
![3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2500694.png)
![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)
![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)